4-Hydroxycyclophosphamide

pharmacokinetics bioassay W256

4-Hydroxycyclophosphamide (4-OHCP, CAS 61903-30-8) is the primary hepatic cytochrome P450–derived activation metabolite of the widely used anticancer prodrug cyclophosphamide. It belongs to the oxazaphosphorine class and exists in a dynamic, pH- and temperature-dependent tautomeric equilibrium with its ring-opened form, aldophosphamide.

Molecular Formula C7H15Cl2N2O3P
Molecular Weight 277.08 g/mol
CAS No. 61903-30-8
Cat. No. B600793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxycyclophosphamide
CAS61903-30-8
Synonyms(2R,4S)-rel-2-[Bis(2-chloroethyl)amino]tetrahydro-2H-1,3,2-oxazaphosphorin-4-ol 2-Oxide
Molecular FormulaC7H15Cl2N2O3P
Molecular Weight277.08 g/mol
Structural Identifiers
SMILESC1COP(=O)(NC1O)N(CCCl)CCCl
InChIInChI=1S/C7H15Cl2N2O3P/c8-2-4-11(5-3-9)15(13)10-7(12)1-6-14-15/h7,12H,1-6H2,(H,10,13)/t7-,15+/m0/s1
InChIKeyRANONBLIHMVXAJ-NZFNHWASSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceLow Melting Off-White to Pale Yellow Solid

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxycyclophosphamide (CAS 61903-30-8): Primary Active Metabolite of Cyclophosphamide for Preclinical Pharmacology and Analytical Reference


4-Hydroxycyclophosphamide (4-OHCP, CAS 61903-30-8) is the primary hepatic cytochrome P450–derived activation metabolite of the widely used anticancer prodrug cyclophosphamide. It belongs to the oxazaphosphorine class and exists in a dynamic, pH- and temperature-dependent tautomeric equilibrium with its ring-opened form, aldophosphamide [1]. As the obligate intermediate linking hepatic bioactivation to ultimate DNA-crosslinking cytotoxicity, 4-OHCP is central to both the therapeutic efficacy and the dose-limiting toxicity of cyclophosphamide-based regimens. Unlike the clinically administered prodrug, 4-OHCP is intrinsically unstable in biological matrices, exhibiting a plasma half-life of approximately 4–5 minutes in the absence of chemical stabilization, which creates unique handling and procurement requirements for research use [2].

Why 4-Hydroxycyclophosphamide Cannot Be Substituted by Phosphoramide Mustard, 4-Hydroperoxycyclophosphamide, or In-Class Oxazaphosphorine Metabolites in Research Applications


Despite sharing a common metabolic pathway, 4-hydroxycyclophosphamide, phosphoramide mustard, 4-hydroperoxycyclophosphamide, and 4-hydroxyifosfamide each exhibit distinct stability profiles, intracellular transport properties, and differential cytotoxic potency that preclude interchangeable use in quantitative pharmacology, DNA-damage, or resistance-modeling studies. 4-OHCP is the actual circulating transport form that delivers cytotoxic activity to tumor cells, whereas phosphoramide mustard is a downstream decomposition product with limited cell permeability and differing potency [1]. 4-Hydroperoxycyclophosphamide, frequently used as a stable surrogate, requires a chemical reduction step to generate 4-OHCP in situ and introduces confounding peroxide-derived reactivity [2]. The 4-hydroxy metabolite of ifosfamide follows a distinct metabolic partitioning dominated by N-dechloroethylation rather than 4-hydroxylation, yielding a markedly different systemic exposure profile [3]. These differences are not merely theoretical; they directly affect experimental endpoint interpretation, as demonstrated by the observation that circulating 4-OHCP, not phosphoramide mustard, quantitatively accounts for the bulk of cytotoxic activity in plasma bioassays [1].

Quantitative Differentiation of 4-Hydroxycyclophosphamide (CAS 61903-30-8) from Its Closest Research-Grade Comparators


4-OHCP vs. Phosphoramide Mustard: Circulating 4-OHCP Quantitatively Accounts for Plasma Cytotoxic Activity in Rat W256 Tumor Bioassay

In a definitive bioassay using cultured W256 tumor cells to quantify plasma cytotoxic activity following cyclophosphamide administration (50 mg/kg i.p.) to male rats, the actual measured plasma concentrations of 4-hydroxycyclophosphamide showed good correlation with the concentrations calculated to reproduce the observed cytotoxicity at all time points. In contrast, actual phosphoramide mustard concentrations were far too low to account for the measured cytotoxic activity [1]. This establishes that 4-OHCP, not its downstream decomposition product phosphoramide mustard (PAM), is the dominant circulating cytotoxic species. Apparent plasma half-lives for 4-OHCP and PAM were 30 min and 55 min respectively, with AUC values of 1.5 mM·min and 2.5 mM·min [1].

pharmacokinetics bioassay W256 cytotoxic equivalence cyclophosphamide metabolism

4-OHCP vs. Phosphoramide Mustard: Genotoxic Potency in Sister-Chromatid Exchange (SCE) Assay — An Almost 2-Fold Difference

When the genotoxic potential of 4-hydroxycyclophosphamide was directly compared with that of phosphoramide mustard (PAM) using sister-chromatid exchange (SCE) induction in mouse peripheral blood T- and B-lymphocytes, both compounds produced significant concentration-dependent increases in SCE frequencies, but 4-OHCP was almost twice as potent as PAM [1]. Both mitogen-stimulated T-cells (phytohemagglutinin) and B-cells (lipopolysaccharide) were examined, and no differential lymphocyte-subset sensitivity was observed [1].

genotoxicity sister-chromatid exchange mouse lymphocytes DNA damage mutagenicity

4-OHCP vs. 4-Hydroperoxycyclophosphamide: Plasma Half-Life Drives Divergent Experimental Handling Protocols — 4 min vs. >20 h Stability

The extreme lability of 4-hydroxycyclophosphamide in biological matrices is a critical differentiator from its commonly used surrogate, 4-hydroperoxycyclophosphamide (4-OOHCP). In human plasma at 37 °C, 4-OHCP degrades with a half-life of approximately 4 minutes, necessitating immediate on-draw chemical stabilization with phenylhydrazine to form a stable phenylhydrazone derivative for accurate LC-MS/MS quantification [1]. By contrast, in protein-free rat serum ultrafiltrate (pH 7, 37 °C), 4-OHCP and its tautomer aldophosphamide exhibit a half-life exceeding 20 hours, demonstrating that plasma proteins—specifically serum albumin and phosphodiesterases—catalyze the rapid decomposition [2]. The catalytic rate constant (k_cat) for human serum albumin–mediated decomposition of cis-4-OHCP is 285 M⁻¹ min⁻¹ at pH 7.4 and 37 °C, compared with only 1.13 M⁻¹ min⁻¹ for phosphate buffer alone—a 252-fold acceleration [3]. 4-OOHCP, in contrast, is stable in solid form at room temperature and hydrolyzes to 4-OHCP in aqueous solution with first-order kinetics (k = 0.016 min⁻¹ in 0.5 M Tris buffer, pH 7.4, 37 °C) [4].

sample stabilization phenylhydrazine derivatization analytical chemistry pharmacokinetics pre-analytical workflow

4-OHCP Cytotoxicity Across Species: 59-Fold IC₅₀ Range Driven by Differential Hepatic Bioactivation — Dog vs. Human Microsomes

The cytotoxic potency of 4-OHCP generated via cyclophosphamide bioactivation by liver microsomes from different species varies dramatically. In a comparative study, breast cancer cells exposed to 4-OHCP produced by microsomal bioactivation showed IC₅₀ values differing by up to 59-fold across species: dog microsomes produced the most potent cytotoxicity (IC₅₀ = 31.65 μM), followed by mouse (44.95 μM), cat (272.6 μM), and human (1857 μM) [1]. These differences were driven predominantly by CYP2C-mediated bioactivation efficiency, with dog microsomes being on average 55-fold more efficient than human microsomes at catalyzing cyclophosphamide 4-hydroxylation [1]. Importantly, the IC₅₀ of 4-OHCP itself (directly applied, not bioactivated) was also determined in the same study, enabling deconvolution of bioactivation efficiency from intrinsic cellular sensitivity; the direct 4-OHCP IC₅₀ in breast cancer cells was approximately 10 μM (MCF7) [1].

species differences IC50 breast cancer CYP2C microsomal bioactivation translational pharmacology

4-OHCP vs. Mafosfamide: ALDH-Mediated Resistance Is 6- to 10-Fold Lower for 4-OHCP, Highlighting Differential Detoxification Susceptibility

In V79 cell lines stably overexpressing aldehyde dehydrogenase (ALDH)-1 or ALDH-3, resistance to mafosfamide (MAF) was 6- to 10-fold higher than resistance to 4-hydroxycyclophosphamide [1]. MAF is a thiazolidine prodrug that hydrolyzes to 4-OHCP within minutes, but also releases the thiol-containing uroprotective agent MESNA, which depletes intracellular glutathione (GSH) more slowly and may synergize with ALDH-mediated detoxification of aldophosphamide to the inactive carboxyphosphamide [1]. The substantially lower resistance factor observed for 4-OHCP indicates that direct application of the authentic metabolite avoids the confounding chemoprotective effects introduced by the MESNA moiety in MAF. In a separate study, ALDH1 overexpression in K562 hematopoietic cells increased the cyclophosphamide IC₅₀ to approximately 10 μM, confirming the central role of aldophosphamide detoxification in clinical cyclophosphamide resistance [2].

aldehyde dehydrogenase ALDH1A1 drug resistance mafosfamide V79 cells hematopoietic stem cell protection

Optimal Research and Industrial Application Scenarios for 4-Hydroxycyclophosphamide (CAS 61903-30-8)


Clinical Pharmacokinetic and Therapeutic Drug Monitoring (TDM) Assay Development

4-OHCP is the required reference standard for developing and validating LC-MS/MS assays that simultaneously quantify cyclophosphamide and its active metabolite in patient plasma. Due to its 4-minute plasma half-life, the assay workflow must incorporate immediate phenylhydrazine derivatization upon blood draw to stabilize 4-OHCP as its phenylhydrazone adduct [1]. The validated method described by Hall et al. achieves a calibration range of 3.424–3424 ng/mL for 4-OHCP with <15% deviation and <15% RSD, enabling accurate pharmacokinetic monitoring in clinical trials or hematopoietic stem cell transplantation conditioning regimens [1]. This application is irreplaceable by phosphoramide mustard or 4-OOHCP standards, which would not reflect the actual circulating metabolite profile.

ALDH-Mediated Drug Resistance Screening and Chemosensitizer Development

Because 4-OHCP/aldophosphamide is the direct substrate for aldehyde dehydrogenase (ALDH1A1 and ALDH3A1)-mediated detoxification to inactive carboxyphosphamide, authentic 4-OHCP is the compound of choice for in vitro resistance modeling. As demonstrated in ALDH-transfected V79 and K562 cell lines, the use of mafosfamide as a surrogate overestimates resistance by 6- to 10-fold due to co-released MESNA [2]. Direct application of 4-OHCP in clonogenic survival or MTT assays allows clean interrogation of ALDH-dependent resistance mechanisms and provides the correct baseline for screening novel ALDH inhibitors intended to reverse cyclophosphamide resistance in breast cancer, leukemia, or medulloblastoma [3].

Ex Vivo Tumor Sensitivity Testing (Chemosensitivity Assays)

4-OHCP is the preferred agent for ex vivo testing of primary tumor cell sensitivity to cyclophosphamide-based regimens because it is the actual transport form that perfuses solid tumors. The seminal work by Powers and Sladek established that circulating 4-OHCP—not phosphoramide mustard—quantitatively accounts for plasma cytotoxic activity against W256 tumor cells [4]. For personalized oncology applications such as the short-term incubation assay measuring ³H-uridine or ³H-thymidine incorporation in primary tumor biopsies, 4-OHCP produces a pharmacologically relevant readout that directly reflects the tumor's intrinsic sensitivity to the circulating active metabolite [4]. Using 4-OOHCP instead requires careful control of the in situ reduction step, which may not uniformly mimic hepatic activation kinetics.

CNS Penetration and Blood-Brain Barrier Pharmacology Studies

Although cyclophosphamide is used in medulloblastoma and other primary CNS malignancies, active metabolites including 4-OHCP exhibit restricted brain penetration. In a cerebral microdialysis study in mice, the unbound brain extracellular fluid-to-plasma partition coefficient (Kp,uu) for 4-OHCP was 0.10, indicating that only ~10% of the unbound plasma concentration distributes into brain tissue [5]. Analytical quantification of 4-OHCP in brain ECF and CSF samples requires the authentic metabolite standard for LC-MS/MS calibration and the phenylhydrazine stabilization protocol. This low CNS penetration profile has spurred medicinal chemistry efforts to develop lipophilic 4-OHCP prodrugs with enhanced brain uptake, making 4-OHCP an essential reference standard in CNS-targeted oxazaphosphorine development programs [5].

Quote Request

Request a Quote for 4-Hydroxycyclophosphamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.